molecular formula C8H8N2O4 B1604077 3-(Methylamino)-4-nitrobenzoic acid CAS No. 214778-10-6

3-(Methylamino)-4-nitrobenzoic acid

Cat. No.: B1604077
CAS No.: 214778-10-6
M. Wt: 196.16 g/mol
InChI Key: QIUGFPYSYODUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-4-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, featuring a methylamino group at the 3-position and a nitro group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-4-nitrobenzoic acid typically involves the nitration of 3-(Methylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 4-position.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.

    Substitution: Various nucleophiles (e.g., halides, amines), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 3-(Methylamino)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 3-(Methylamino)-4-nitrobenzoate, Ethyl 3-(Methylamino)-4-nitrobenzoate.

Scientific Research Applications

3-(Methylamino)-4-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific properties, such as dyes and pigments.

    Biological Studies: The compound and its derivatives can be used in biochemical assays and studies to understand their interactions with biological molecules.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-4-nitrobenzoic acid depends on its specific application and the biological target

    Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Chemical Interactions: The nitro and methylamino groups can participate in redox reactions, affecting the redox state of cells and influencing cellular processes.

Comparison with Similar Compounds

3-(Methylamino)-4-nitrobenzoic acid can be compared with other similar compounds to highlight its uniqueness:

    3-Amino-4-nitrobenzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Nitrobenzoic acid: Lacks the amino group, resulting in different chemical properties and applications.

    3-(Dimethylamino)-4-nitrobenzoic acid: Contains an additional methyl group on the amino nitrogen, which may influence its steric and electronic properties.

These comparisons illustrate how small changes in the molecular structure can significantly impact the compound’s properties and applications.

Properties

IUPAC Name

3-(methylamino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-6-4-5(8(11)12)2-3-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUGFPYSYODUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623360
Record name 3-(Methylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214778-10-6
Record name 3-(Methylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methylamino-4-nitro-benzoic acid (1.1 g) was prepared by following General Procedure A starting from 3-chloro-4-nitro-benzoic acid (1.0 g) and methylamine (2 M in THF, 8.1 mL) in THF. The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture comprising 4-nitro-3-methoxybenzoic acid (5.0 g, 25.4 mmol) and aqueous methylamine (40%, 15 mL) is a sealed tube was heated in an oil bath at 100° C. for 12 hours, allowed to cool to room temperature, and then poured into a stirring slurry of 1M aqueous hydrochloric acid and ice to give an orange precipitate. The precipitate was collected by filtration, rinsed with water and recrystallized from hot ethanol to provide 3-methylamino-4-nitrobenzoic acid as a bright red crystalline solid (3.6 g, 73% yield); 1H-NMR (300 MHz, DMSO-d6): 13.5 (s), 8.3 (q), 8.2 (d), 7.4 (s), 7.1 (d), 3.0 (d).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)-4-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Methylamino)-4-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Methylamino)-4-nitrobenzoic acid
Reactant of Route 5
3-(Methylamino)-4-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Methylamino)-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.